molecular formula C16H16F2N2O3S B2904800 2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide CAS No. 1705056-07-0

2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide

Cat. No.: B2904800
CAS No.: 1705056-07-0
M. Wt: 354.37
InChI Key: SHIILSVLQZUUSM-UHFFFAOYSA-N
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Description

2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a difluoromethylsulfanyl moiety and a 2-oxo-1,2-dihydropyridin-1-yl (2-hydroxypyridin-1-ium) group, which are key pharmacophores often explored in the development of enzyme inhibitors and receptor modulators. Compounds with benzamide scaffolds are frequently investigated for their potential to interact with a variety of biological targets, including kinase enzymes like DDR1, which play roles in cancer and fibrosis . Similarly, structural motifs containing dihydropyridinone and hydroxypropyl groups are common in neuropharmacological agents, such as positive allosteric modulators of ionotropic receptors . This combination of features makes this compound a valuable chemical tool for probing novel biological pathways, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. Researchers can utilize this high-purity compound in high-throughput screening, in vitro assay development, and other early-stage discovery applications to further explore its specific mechanism of action and research value. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S/c17-16(18)24-13-6-2-1-5-12(13)15(23)19-9-11(21)10-20-8-4-3-7-14(20)22/h1-8,11,16,21H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIILSVLQZUUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide typically involves multiple steps:

    Formation of the difluoromethylthio group: This can be achieved by reacting a suitable precursor with difluoromethylthiolating agents under controlled conditions.

    Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable halide with a hydroxypropylating agent.

    Formation of the benzamide moiety: This can be done by reacting the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the difluoromethylthio group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological assays: The compound could be used in assays to study enzyme activity or receptor binding.

Medicine

    Drug development:

Industry

    Material science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Key Features Applications/Notes Reference ID
Target Compound 2-[(Difluoromethyl)sulfanyl], N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl] Benzamide core, dihydropyridinone, hydroxypropyl Hypothesized enzyme inhibition or receptor binding; requires further validation N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group Metal-catalyzed C–H functionalization reactions
Fluorescent ligand () Thiophene, furan, cyclobutendienyl Fluorescent tag, complex substituents Targets intracellular allosteric binding sites; imaging/therapeutics
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Trifluoromethyl, triazole, phenoxy Enzyme inhibitor (PanK target) Antimicrobial research; molecular docking studies
Pharmacopeial compounds () Hydroxy, acetamido, tetrahydropyrimidinyl Hydrophilic groups, stereochemical diversity Structural analogs for pharmacological screening
GPCR-targeting benzamides () Hydroxypropylamino, sulfonamide, phenoxy High receptor specificity Drug development (e.g., β-adrenergic receptor modulation)

Key Comparative Insights

Electronic and Steric Effects
  • The difluoromethylsulfanyl group in the target compound distinguishes it from analogs with methyl () or trifluoromethyl () groups.
  • The dihydropyridinone moiety may offer conformational rigidity and hydrogen-bonding capacity, contrasting with the flexible tetrahydropyrimidinyl groups in or the fluorescent tags in .
Pharmacological Potential
  • The N,O-bidentate group in facilitates catalysis, whereas the target compound’s hydroxypropyl and dihydropyridinone groups suggest a focus on bioactivity (e.g., kinase or protease inhibition) .
  • GPCR-targeting compounds in highlight the importance of hydroxypropylamino groups in receptor binding, a feature shared with the target compound .

Biological Activity

Chemical Structure and Properties

The compound features a benzamide structure with a difluoromethyl sulfanyl group and a hydroxy-dihydropyridine moiety. Its unique structure suggests potential interactions with biological targets, making it a candidate for pharmacological exploration.

Structure Overview

  • IUPAC Name : 2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
  • Molecular Formula : C14H15F2N3O2S
  • Molecular Weight : 329.36 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have shown effectiveness in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth.

Case Study: RET Kinase Inhibition

A notable study evaluated the biological activity of related benzamide derivatives as inhibitors of RET kinase, which is implicated in certain cancers. The results demonstrated that specific compounds exhibited moderate to high potency in inhibiting RET kinase activity, suggesting a mechanism by which these compounds could suppress tumor proliferation and survival .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of benzamide derivatives. Research has shown that certain modifications to the benzamide structure can enhance antibacterial activity against a range of pathogens. For example, studies on 4-chloro-benzamides revealed their effectiveness against Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for cancer cell metabolism and proliferation.
  • Disruption of Cellular Signaling : By interfering with signaling pathways, these compounds can induce apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntitumorBenzamide DerivativesInhibition of RET kinase
Antimicrobial4-Chloro-benzamidesEffective against bacteria
Enzyme InhibitionVarious BenzamidesReduced enzyme activity

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

Methodological Answer:
Synthetic optimization requires systematic adjustment of reaction parameters. Key factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance reaction efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) often improve solubility and reaction rates.
  • Temperature control : Gradual heating (e.g., 60–80°C) can mitigate side reactions.
  • Stepwise purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for intermediate purification.
    Experimental designs like split-plot factorial analysis (e.g., varying two parameters per batch) can identify optimal conditions .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., difluoromethyl sulfanyl, dihydropyridinone).
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula via exact mass matching.
  • HPLC-PDA : Assess purity (>95% threshold) using C18 columns and UV detection (λ = 254 nm).
  • X-ray diffraction (XRD) : For unambiguous confirmation of stereochemistry and crystal packing .

Advanced: How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound?

Methodological Answer:
SHELXL is ideal for refining complex structures:

  • Twinning handling : Use TWIN and BASF commands to model twinned crystals, common in flexible molecules.
  • Hydrogen bonding networks : Apply AFIX constraints to stabilize hydroxyl and amide groups.
  • Disorder modeling : Split occupancy refinement for disordered difluoromethyl or sulfanyl moieties.
    Validate refinement with R₁ (<5%) and wR₂ (<12%) metrics, and check residual electron density maps (<0.3 eÅ⁻³) .

Advanced: What strategies address discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09, B3LYP/6-311G(d,p)) to identify conformational mismatches.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) to explain crystal packing vs. solution-state behavior.
  • Dynamic NMR : Probe temperature-dependent coalescence to detect rotameric equilibria not evident in XRD .

Advanced: How to design experiments to assess environmental fate in aquatic systems?

Methodological Answer:
Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis/photolysis : Exclude light (amber vials) vs. UV irradiation (λ = 254 nm) to assess stability.
  • Biodegradation : Use OECD 301D respirometry with activated sludge to measure half-life.

Field simulations :

  • Microcosms : Model aquatic ecosystems with sediment/water phases to track partitioning (log Kₒw).
  • LC-MS/MS : Quantify degradation products (e.g., sulfonic acid derivatives) at ppb-level sensitivity .

Advanced: What in vitro assays evaluate bioactivity and mechanism of action?

Methodological Answer:

  • Enzyme inhibition : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization (FP) or TR-FRET assays.
  • Cell viability : Dose-response curves (IC₅₀) in cancer lines (e.g., MCF-7, HeLa) via MTT/WST-1 assays.
  • Molecular docking : AutoDock Vina to predict binding modes to dihydropyridinone-recognizing receptors.
    Include negative controls (DMSO vehicle) and validate with siRNA knockdown .

Advanced: How to predict physicochemical properties via computational methods?

Methodological Answer:

  • LogP and solubility : Use COSMO-RS (ADMET Predictor) or DFT (B3LYP/6-311+G(d,p)) with implicit solvation (SMD model).
  • pKa estimation : Jaguar (Schrödinger) to calculate acidic/basic sites (e.g., hydroxyl group pKa ~10–12).
  • Thermodynamic stability : Compute Gibbs free energy (ΔG) of conformers at 298 K .

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